beta-Lysylmethanediamine
Descripción
Beta-Lysylmethanediamine is a hypothetical or less-documented diamine compound hypothesized to derive from β-lysine, a non-proteinogenic amino acid. While direct literature on this specific compound is scarce, its structure can be inferred to consist of a lysine backbone modified with methanediamine (ethylenediamine-like) groups. Such diamines are typically utilized in organic synthesis, coordination chemistry, or as intermediates in pharmaceutical formulations due to their chelating properties and ability to form stable complexes with metals or biomolecules . Structural analogs, such as ethylenediamine derivatives, are well-studied for their roles in drug delivery, polymer chemistry, and catalysis .
Propiedades
Número CAS |
102674-90-8 |
|---|---|
Fórmula molecular |
C7H18N4O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(3R)-3,6-diamino-N-(aminomethyl)hexanamide |
InChI |
InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1 |
Clave InChI |
CRSXNVVRUNDJIA-ZCFIWIBFSA-N |
SMILES |
C(CC(CC(=O)NCN)N)CN |
SMILES isomérico |
C(C[C@H](CC(=O)NCN)N)CN |
SMILES canónico |
C(CC(CC(=O)NCN)N)CN |
Otros números CAS |
102674-90-8 |
Sinónimos |
3,6-diamino-N-(aminomethyl)hexanamide bellenamine beta-lysylmethanediamine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Beta-Lysylmethanediamine belongs to the broader class of aliphatic and heterocyclic diamines. Below is a detailed comparison with structurally or functionally related compounds:
Ethylenediamine (1,2-Diaminoethane)
- Structure : Simplest aliphatic diamine (NH₂CH₂CH₂NH₂).
- Properties : High solubility in water, strong chelating agent, pKa₁ = 6.85, pKa₂ = 9.93 .
- Applications : Precursor for polymers (e.g., EDTA), pharmaceuticals (e.g., benzathine penicillin salts ), and agrochemicals.
- Comparison : Beta-Lysylmethanediamine likely exhibits reduced solubility and higher steric hindrance due to its lysine-derived side chain. This may limit its utility in aqueous-phase catalysis but enhance selectivity in chiral synthesis .
N,N'-Diacetyl-1,4-phenylenediamine
- Structure : Aromatic diamine with acetylated termini (C₁₀H₁₂N₂O₂) .
- Properties : Lower basicity (pKa ~4–5) due to electron-withdrawing acetyl groups; stable under acidic conditions.
- Applications : Dye intermediates, UV stabilizers, and crosslinking agents.
- Comparison : Beta-Lysylmethanediamine’s aliphatic backbone and unmodified amine groups would confer stronger nucleophilicity, making it more reactive in alkylation or condensation reactions .
Benzyl 4-(tert-butyl)-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
- Structure : Cyclic β-diamine with a tert-butyl substituent and benzyl protecting group .
- Synthesis : Photocatalyzed reductive amination (53% yield) with trifluoroacetic anhydride as a catalyst.
- Properties : ¹H NMR (CDCl₃): δ 1.42 (s, 9H, t-Bu), 3.60–3.75 (m, 4H, CH₂N), 5.15 (s, 2H, OCH₂Ph).
- Its synthesis may require milder conditions due to the absence of bulky groups .
Dibenzylethylenediamine (in Benzathine Benzylpenicillin)
- Structure : N,N'-dibenzylethylenediamine salt of penicillin .
- Applications : Prolonged-action antibiotic formulation due to slow solubility.
- Comparison: Beta-Lysylmethanediamine’s lysine moiety could introduce biodegradability or pH-sensitive release mechanisms, offering advantages in targeted drug delivery over the non-hydrolyzable benzyl groups in dibenzylethylenediamine .
Table 1: Key Properties of Beta-Lysylmethanediamine and Analogs
| Compound | Molecular Weight | Solubility | Reactivity | Key Applications |
|---|---|---|---|---|
| Beta-Lysylmethanediamine* | ~200–250 g/mol | Moderate | High (primary amines) | Chelation, drug delivery |
| Ethylenediamine | 60.10 g/mol | High | Very high | Polymers, pharmaceuticals |
| N,N'-Diacetyl-1,4-phenylenediamine | 192.22 g/mol | Low | Low | Dyes, stabilizers |
| Benzyl 4-(t-butyl)-azepine | 347 mg (53% yield) | Low | Moderate | Photocatalysis, intermediates |
Research Findings and Gaps
- Synthesis : Beta-Lysylmethanediamine’s synthesis pathway remains unverified. Analogous β-diamines (e.g., ) use reductive amination or photocatalysis, but lysine’s secondary amine may necessitate orthogonal protection strategies.
- Stability : Compared to ethylenediamine, its lysine backbone may confer hydrolytic instability under acidic conditions, limiting shelf life in formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
